

Peonidin 3-galactoside in Berry Species: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Peonidin 3-galactoside**

Cat. No.: **B1473039**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-galactoside is an O-glycosylated anthocyanin, a class of flavonoid compounds responsible for the vibrant red, purple, and blue pigmentation in many fruits, particularly berries. As a specific glycoside of the anthocyanidin peonidin, its presence and concentration are variable across different berry genera and species. This technical document provides a comprehensive overview of **Peonidin 3-galactoside**, focusing on its quantitative distribution in various berry species, detailed analytical protocols for its extraction and quantification, and its role in modulating key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development exploring the therapeutic potential of this compound.

Quantitative Distribution of Peonidin 3-galactoside in Berries

The concentration of **Peonidin 3-galactoside** varies significantly among berry species, influenced by factors such as cultivar, maturity, and environmental conditions. Berries of the *Vaccinium* genus, such as cranberries and blueberries, are notable sources. The following table summarizes quantitative data from scientific literature.

Berry Species (Genus)	Common Name	Peonidin 3-galactoside Content	Reference(s)
Vaccinium macrocarpon	Cranberry	1.01–64.71 µg/mL (in extracts)	[1]
Vaccinium sp.	Generic Huckleberry	131.3–310.3 mg/100 g dm	[2]
Vaccinium corymbosum	Highbush Blueberry	1.46 mg/100g FW	[3]
Vaccinium angustifolium	Lowbush Blueberry	1.81 mg/100g FW	[3]
Vaccinium myrtillus	Bilberry / Wild Blueberry	0.43 mg/100g FW	[3]

Note: Content values are reported as found in the source literature. Units may vary (e.g., mg/100g dry matter (dm), mg/100g fresh weight (FW), or concentration in extract (µg/mL)). Direct comparison requires careful consideration of the sample preparation and moisture content.

Experimental Protocols for Analysis

The accurate identification and quantification of **Peonidin 3-galactoside** from complex berry matrices require robust analytical methodologies. The following sections detail a generalized workflow from sample preparation to instrumental analysis, based on established protocols.

Extraction and Purification

Objective: To efficiently extract anthocyanins from the berry matrix while minimizing degradation and removing interfering substances like sugars and organic acids.

Protocol: Solid-Phase Extraction (SPE) based method

- **Sample Homogenization:** Freeze-dry fresh berry samples to remove water and grind into a fine powder. Weigh approximately 1-5 grams of the powdered sample into a centrifuge tube.

- Solvent Extraction:
 - Add 10 mL of an acidified methanol solution (e.g., methanol with 0.1-2.0% formic or hydrochloric acid) to the sample.
 - Sonicate the mixture for 15-30 minutes in a water bath, followed by shaking or vortexing to ensure thorough extraction.
 - Centrifuge the mixture at 4000-8000 x g for 10-15 minutes at 4°C.
 - Carefully collect the supernatant. The pellet can be re-extracted to ensure exhaustive recovery of anthocyanins.
- Purification by Solid-Phase Extraction (SPE):
 - Cartridge: Use a C18 SPE cartridge.
 - Conditioning: Condition the cartridge by passing methanol followed by acidified water (e.g., water with 0.01% HCl).
 - Loading: Load the crude anthocyanin extract (supernatant) onto the conditioned cartridge. Anthocyanins will adsorb to the C18 stationary phase.
 - Washing: Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids. A subsequent wash with a non-polar solvent like ethyl acetate can remove less polar, non-anthocyanin polyphenols.
 - Elution: Elute the purified anthocyanins from the cartridge using acidified methanol.
- Final Preparation:
 - Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.
 - Reconstitute the dried residue in a known, precise volume of a suitable solvent (e.g., mobile phase A or a water/methanol mixture with 0.1% formic acid) for instrumental analysis.
 - Filter the final solution through a 0.22 µm syringe filter into a UPLC or HPLC vial.

UPLC-MS/MS Quantification

Objective: To separate, identify, and quantify **Peonidin 3-galactoside** using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation and Conditions:

- System: UPLC coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
- Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 5%), linearly increasing to a high percentage (e.g., 30-95%) over several minutes to elute compounds of increasing hydrophobicity, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 35 - 40°C.
- Injection Volume: 1 - 5 μ L.

Mass Spectrometry Parameters:

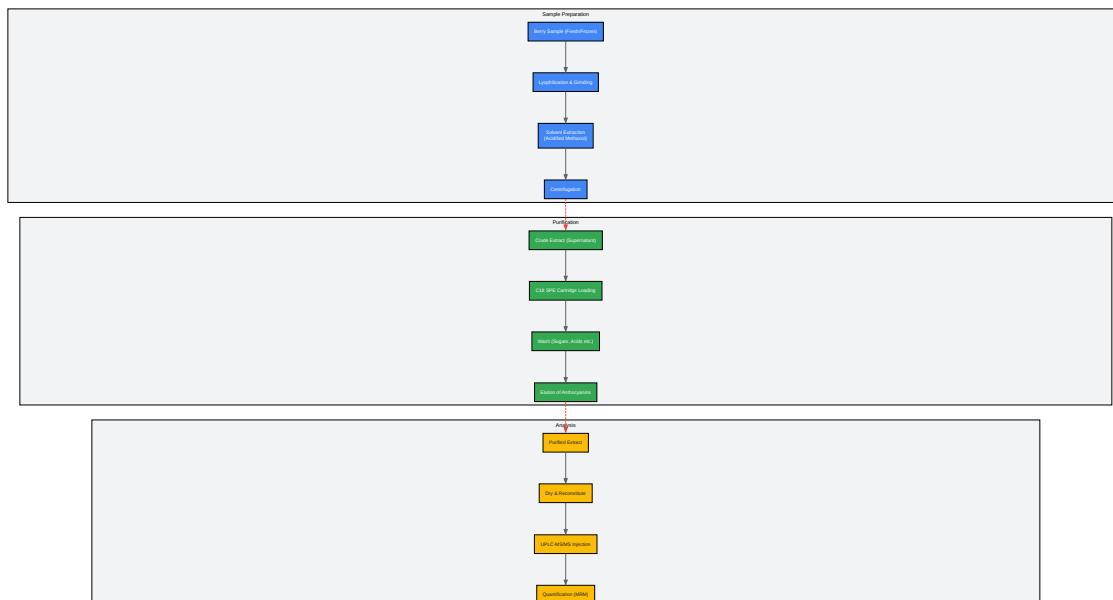
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transition for **Peonidin 3-galactoside**:
 - Precursor Ion (Q1): m/z 463.1 (corresponding to [M]⁺ of **Peonidin 3-galactoside**).^[3]

- Product Ion (Q3):m/z 301.1 (corresponding to the Peonidin aglycone fragment after neutral loss of the galactose moiety).[3]
- Instrument Settings: Capillary voltage (e.g., 3.0-4.5 kV), source temperature (e.g., 120-150°C), and collision energies should be optimized for the specific instrument to achieve maximum sensitivity for the target transition.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and key signaling pathways modulated by anthocyanins, including **Peonidin 3-galactoside**.

Experimental Workflow



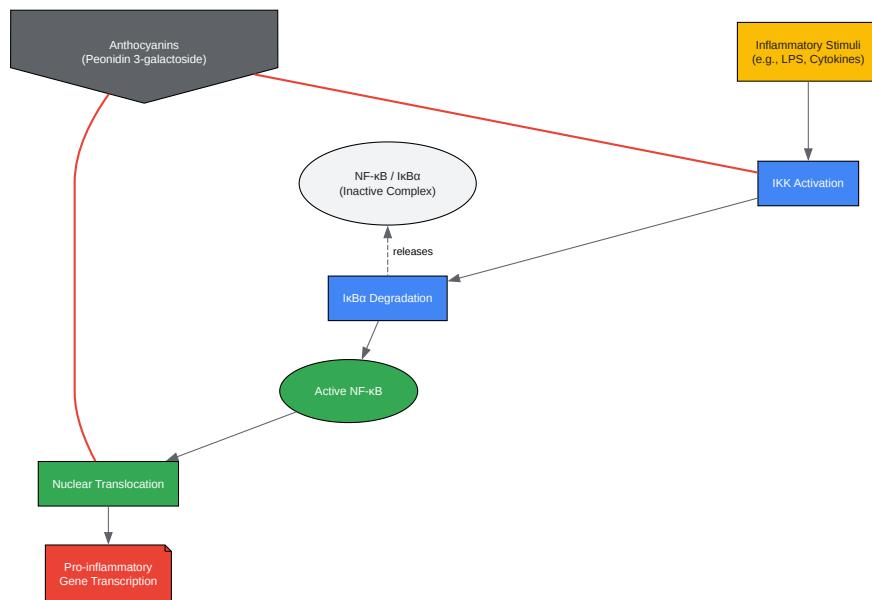
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Caption: Analytical workflow for **Peonidin 3-galactoside** from berries.

Biological Activity and Signaling Pathways

Anthocyanins, as a class, are potent bioactive molecules that exert antioxidant and anti-inflammatory effects. While specific data for **Peonidin 3-galactoside** is limited, it is presumed to act through pathways common to other anthocyanins.

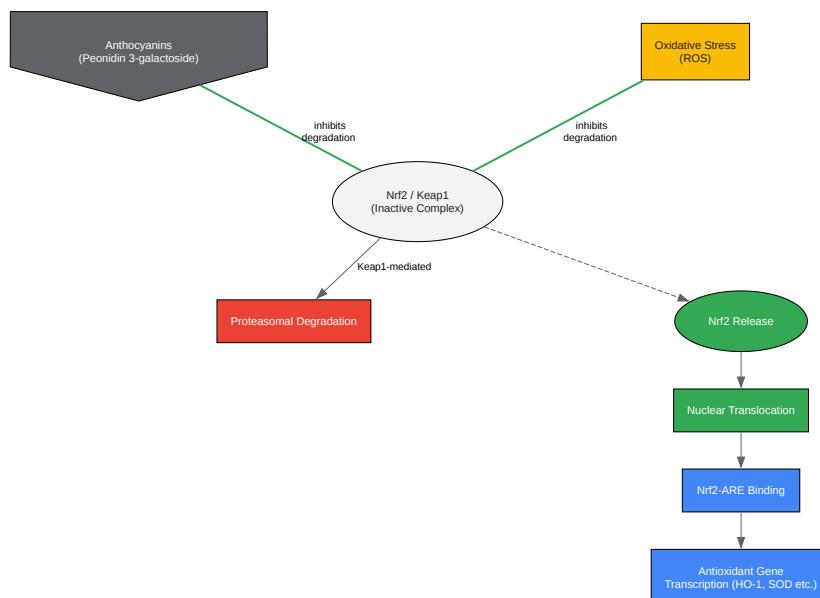
The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In a resting state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Inflammatory stimuli trigger the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF- α , IL-6). Anthocyanins can suppress this activation.[2][4]



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Caption: Anthocyanin-mediated inhibition of the NF-κB pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound by its inhibitor Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like anthocyanins disrupts this interaction. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD.[4][5]



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Caption: Activation of the Nrf2 antioxidant pathway by anthocyanins.

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